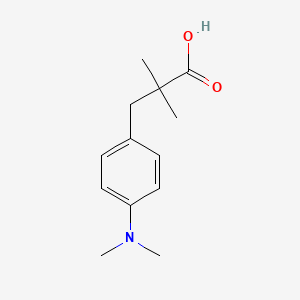
3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-(dimethylamino)phenyl)methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation reactions. The use of environmentally benign solvents and catalysts is preferred to ensure sustainability and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)cinnamic acid: Similar in structure but with a cinnamic acid moiety instead of a dimethylpropanoic acid group.
N,N-Dimethylaniline: Contains a dimethylamino group attached to a phenyl ring but lacks the propanoic acid moiety.
Uniqueness
3-(4-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the dimethylamino and dimethylpropanoic acid groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-13(2,12(15)16)9-10-5-7-11(8-6-10)14(3)4/h5-8H,9H2,1-4H3,(H,15,16) |
Clave InChI |
IZTKZVIDMINNHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=C(C=C1)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


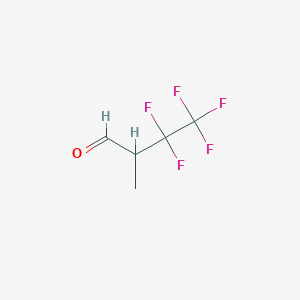
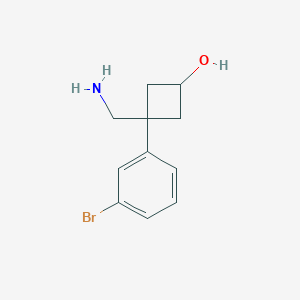
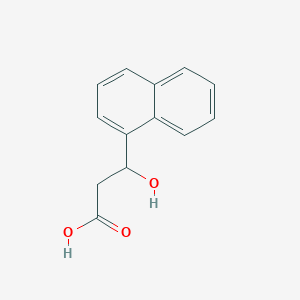
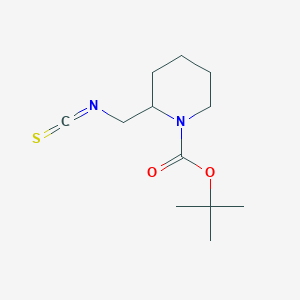

![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
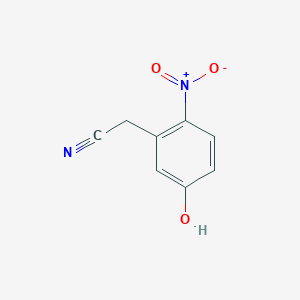

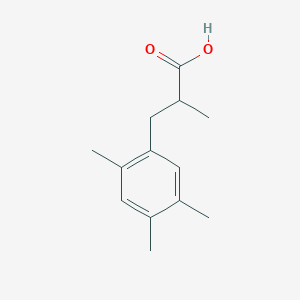
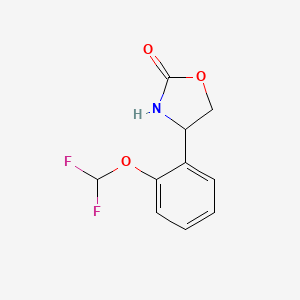
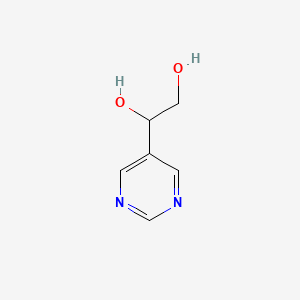
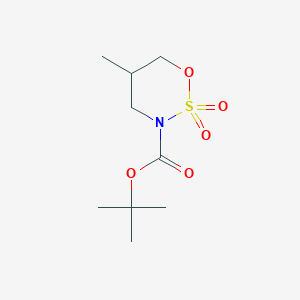
![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
